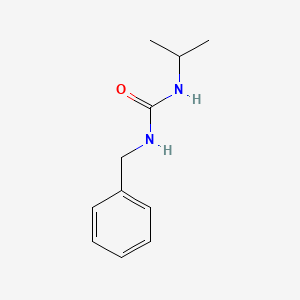

Urea, N-(1-methylethyl)-N'-(phenylmethyl)-

Description

Foundational Principles of Urea (B33335) Derivatization

Urea, with its central carbonyl group flanked by two amino groups, serves as a versatile scaffold for chemical modification. The hydrogen atoms on the nitrogen atoms of urea can be systematically replaced by a wide array of alkyl, aryl, or other functional groups, leading to a vast library of substituted ureas. This process, known as urea derivatization, is fundamental to the synthesis of compounds with tailored properties.

Common synthetic strategies to achieve N-substitution on the urea backbone include:

Reaction of isocyanates with amines: This is a widely employed method where an isocyanate (R-N=C=O) reacts with a primary or secondary amine to form a substituted urea. For the synthesis of N-(1-methylethyl)-N'-(phenylmethyl)urea, this could involve the reaction of benzyl (B1604629) isocyanate with isopropylamine (B41738), or isopropyl isocyanate with benzylamine (B48309).

Phosgene-based methods: Although less favored due to the high toxicity of phosgene (B1210022), it can react with amines to form carbamoyl (B1232498) chlorides, which in turn react with another amine to yield ureas. Safer phosgene alternatives like triphosgene (B27547) are now more commonly used. rsc.org

Rearrangement reactions: The Hofmann, Curtius, and Lossen rearrangements can generate isocyanate intermediates in situ, which then react with amines to form substituted ureas. rsc.org

Catalyst-free synthesis in water: Recent advancements have focused on developing more environmentally benign methods, such as the nucleophilic addition of amines to potassium isocyanate in water, which can produce N-substituted ureas in good yields without the need for a catalyst or organic solvents. rsc.org

The resulting substituted ureas can be mono-, di-, tri-, or tetra-substituted, with the position and nature of the substituents dictating the molecule's three-dimensional structure, polarity, and reactivity.

Significance of Substituted Ureas in Chemical Sciences Research

The urea functional group is a key structural element in a multitude of biologically active molecules and functional materials. The ability of the urea moiety to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets such as enzymes and receptors. This has led to the development of numerous substituted ureas with applications in:

Medicinal Chemistry: Many clinically approved drugs and investigational compounds feature a substituted urea core. Their applications span a wide range of therapeutic areas, including oncology, virology, and inflammation. For instance, sorafenib (B1663141), an anticancer agent, is a complex diaryl urea. The benzylurea (B1666796) scaffold, in particular, has been identified as a key pharmacophore for inhibiting tumor cell growth. researchgate.net

Agrochemicals: Substituted ureas are a well-established class of herbicides. google.com They often act by inhibiting photosystem II, a key component of the photosynthetic electron transport chain in plants.

Enzyme Inhibition: The structural features of substituted ureas make them effective inhibitors of various enzymes. For example, some urea derivatives have been investigated as inhibitors of urease, an enzyme that catalyzes the hydrolysis of urea and is implicated in various pathological conditions. nih.gov

The versatility of substituted ureas extends beyond biological applications into materials science, where they are used as building blocks for polymers and as organocatalysts.

Overview of Research Trajectories for N-(1-methylethyl)-N'-(phenylmethyl)urea

While dedicated research on Urea, N-(1-methylethyl)-N'-(phenylmethyl)- is limited, the known activities of structurally similar compounds suggest several potential avenues for investigation.

Herbicidal Activity: Given that N-alkylated ureas are known to inhibit photosynthesis, it is plausible that N-(1-methylethyl)-N'-(phenylmethyl)urea could exhibit herbicidal properties. Research in this area would involve screening the compound against various plant species and investigating its mechanism of action at the molecular level.

Enzyme Inhibition: The presence of both an isopropyl and a benzyl group could allow for specific interactions within the active sites of various enzymes. Studies could explore its potential as an inhibitor of enzymes such as urease, for which other substituted ureas have shown activity, or other enzymes where hydrophobic and hydrogen-bonding interactions are crucial for substrate binding. nih.gov

Medicinal Chemistry Scaffolding: The compound could serve as a lead structure or an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzylurea moiety is a known pharmacophore in anticancer drug design, and modifications to the isopropyl and phenyl groups could be explored to optimize activity against specific cancer cell lines. researchgate.net Research has shown that benzylurea analogues of sorafenib exhibit in vitro antitumor activities. researchgate.net

Further research is required to synthesize and characterize Urea, N-(1-methylethyl)-N'-(phenylmethyl)- and to explore its potential in these and other areas of chemical science. The following tables provide data for related compounds to illustrate the types of information that would be relevant for such investigations.

Table 1: Physicochemical Properties of Related Substituted Ureas

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Isopropylurea | 691-60-1 | C₄H₁₀N₂O | 102.14 |

| Benzylurea | 538-32-9 | C₈H₁₀N₂O | 150.18 |

| 1-Benzyl-3-ethylurea | 61843-91-2 | C₁₀H₁₄N₂O | 178.23 |

This table presents data for compounds structurally related to N-(1-methylethyl)-N'-(phenylmethyl)urea to provide a comparative context.

Table 2: Spectroscopic Data of Related Amine Precursors

| Compound Name | CAS Number | Spectroscopic Data Type | Key Signals |

| N-Isopropylbenzylamine | 102-97-6 | Mass Spectrum (EI) | m/z 150 (M+H+), 91, 58 reading.ac.uk |

| Benzylamine | 100-46-9 | ¹H NMR (CDCl₃) | δ 7.35-7.20 (m, 5H), 3.85 (s, 2H), 1.45 (s, 2H) |

| Isopropylamine | 75-31-0 | ¹H NMR (CDCl₃) | δ 2.75 (m, 1H), 1.05 (d, 6H), 0.85 (s, 2H) |

This table provides spectroscopic data for the likely amine precursors to N-(1-methylethyl)-N'-(phenylmethyl)urea.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9(2)13-11(14)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYFEMVPNDDDJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397491 | |

| Record name | Urea, N-(1-methylethyl)-N'-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71819-34-6 | |

| Record name | Urea, N-(1-methylethyl)-N'-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-3-ISOPROPYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 1 Methylethyl N Phenylmethyl Urea

Historical Development of Synthesis Routes for N-(1-methylethyl)-N'-(phenylmethyl)urea

The journey to synthesize specific urea (B33335) derivatives like N-(1-methylethyl)-N'-(phenylmethyl)urea is intrinsically linked to the broader history of urea itself.

Early Synthetic Approaches and Methodological Evolution

The story of synthetic urea began with a landmark achievement in 1828 when German chemist Friedrich Wöhler synthesized urea from inorganic starting materials, specifically by treating silver cyanate (B1221674) with ammonium (B1175870) chloride. hekint.orgwikipedia.org This experiment was pivotal as it was the first time an organic compound was created from inorganic precursors, challenging the then-prevalent theory of vitalism. hekint.orgwikipedia.orglibretexts.org While Wöhler's synthesis produced unsubstituted urea, it laid the conceptual groundwork for the laboratory synthesis of all organic compounds, including substituted ureas.

Historically, the synthesis of unsymmetrical ureas has heavily relied on the reaction of amines with isocyanates. mdpi.com Another common, albeit more hazardous, approach involved the use of phosgene (B1210022) or its derivatives. mdpi.com These methods, while effective, presented challenges in terms of handling toxic reagents and controlling reaction conditions. mdpi.com The synthesis of phenylurea, for instance, has been documented through the reaction of aniline (B41778) hydrochloride with urea in a boiling aqueous solution. orgsyn.org This reaction is believed to proceed through an equilibrium formation of ammonium cyanate, which then reacts with the aniline derivative. orgsyn.org

Influential Discoveries in N-(1-methylethyl)-N'-(phenylmethyl)urea Synthesis

The discovery of the urea cycle in mammals by Hans Krebs and Kurt Henseleit in 1932, while a biochemical breakthrough, also deepened the fundamental understanding of urea formation. mpg.de In the realm of synthetic chemistry, the development of methods to create unsymmetrical ureas with high purity and yield has been a significant area of research. A notable advancement has been the use of isopropenyl carbamates, which react cleanly and irreversibly with amines to produce unsymmetrical ureas, avoiding the formation of symmetrical urea side products that can complicate traditional methods. nih.gov This approach offers a more controlled and efficient pathway for synthesizing compounds like N-(1-methylethyl)-N'-(phenylmethyl)urea.

Contemporary Synthetic Strategies for N-(1-methylethyl)-N'-(phenylmethyl)urea

Modern synthetic chemistry offers refined and efficient methods for the preparation of N-(1-methylethyl)-N'-(phenylmethyl)urea, with a strong emphasis on the amine-isocyanate condensation pathway.

Amine-Isocyanate Condensation Pathways to N-(1-methylethyl)-N'-(phenylmethyl)urea

The reaction between an amine and an isocyanate is a robust and widely employed method for forming urea linkages. In the context of N-(1-methylethyl)-N'-(phenylmethyl)urea, this would involve the reaction of isopropylamine (B41738) with benzyl (B1604629) isocyanate, or conversely, benzylamine (B48309) with isopropyl isocyanate.

Direct condensation reactions for the synthesis of urea derivatives can be achieved by reacting a primary phenyl carbamate (B1207046) with an amine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). google.com This method is advantageous as it often proceeds at ambient temperature and does not require an additional base. google.com The reaction is generally fast and results in high yields of the desired urea derivative. google.com

Below is a representative data table for the direct condensation synthesis of a urea derivative.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |

| Phenyl N-Arylcarbamate | Primary/Secondary Amine | DMSO | Ambient | 15 min - 2.5 h | High |

This table illustrates a general method for direct condensation and not the specific synthesis of N-(1-methylethyl)-N'-(phenylmethyl)urea, as detailed experimental data for this exact reaction under these specific conditions was not available in the search results.

To enhance reaction rates and yields, catalysts are often employed in the synthesis of urea derivatives. For instance, the synthesis of N-benzylurea derivatives has been effectively carried out using a tin catalyst, such as dibutyltin (B87310) diacetate (Bu2Sn(OAc)2), in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net

The following data table provides an example of a catalyzed condensation reaction for the synthesis of a substituted N-benzylurea.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Yield |

| Substituted Amine | 2-Methoxy-5-methylphenyl isocyanate | Bu2Sn(OAc)2 | THF | Room Temperature | 18 h | 70-82% |

This table is based on the synthesis of a specific N-benzylurea derivative and demonstrates a catalyzed approach that is applicable to the synthesis of N-(1-methylethyl)-N'-(phenylmethyl)urea. researchgate.net

Carbonylation and Phosgene-Free Routes to N-(1-methylethyl)-N'-(phenylmethyl)urea

The traditional synthesis of ureas often involved the use of phosgene, a highly toxic and hazardous gas. researchgate.net Consequently, modern organic synthesis has largely shifted towards safer, phosgene-free alternatives. researchgate.netrsc.org These methods rely on less hazardous carbonyl sources to construct the urea backbone, enhancing laboratory and industrial safety.

Utilization of Phosgene Equivalents

Phosgene equivalents are less hazardous reagents that can generate phosgene in situ or act as a direct substitute for introducing the carbonyl group. rsc.orgcommonorganicchemistry.com For the synthesis of an unsymmetrical urea like N-(1-methylethyl)-N'-(phenylmethyl)urea, a sequential addition strategy is typically employed to ensure regioselectivity. In this approach, the phosgene equivalent is first reacted with one of the primary amines (either benzylamine or isopropylamine) to form an activated intermediate, such as a carbamoyl (B1232498) chloride or an activated carbamate. This intermediate is then reacted with the second amine to yield the final unsymmetrical urea. This stepwise process is crucial for preventing the formation of undesired symmetrical ureas (N,N'-dibenzylurea and N,N'-diisopropylurea). commonorganicchemistry.com

Several common phosgene equivalents are available, each with its own advantages regarding safety, reactivity, and handling. rsc.orgcommonorganicchemistry.com

Table 1: Common Phosgene Equivalents for Urea Synthesis

| Phosgene Equivalent | Formula | Physical State | Key Features |

|---|---|---|---|

| Triphosgene (B27547) (BTC) | C₃Cl₆O₃ | Solid | A crystalline solid that is easier and safer to handle than gaseous phosgene; it decomposes to form three equivalents of phosgene under reaction conditions. commonorganicchemistry.comresearchgate.net |

| Carbonyldiimidazole (CDI) | C₇H₆N₄O | Solid | A stable, non-hygroscopic solid that reacts with amines to form a carbamoyl-imidazolium intermediate, which then reacts with a second amine. commonorganicchemistry.com |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | C₁₀H₁₈O₅ | Liquid/Solid | Commonly used as a protecting group, it can also serve as a carbonyl source for urea synthesis, though it may require specific catalytic activation. rsc.org |

The general reaction scheme involves the careful, often portion-wise, addition of the first amine to a solution of the phosgene equivalent, followed by the introduction of the second amine after the initial activation step is complete.

Carbon Dioxide Fixation Approaches

Utilizing carbon dioxide (CO₂) as a C1 building block represents a highly attractive and environmentally friendly route for urea synthesis. rsc.orgrsc.org This approach aligns with green chemistry principles by using an abundant, non-toxic, and renewable carbon source. nih.gov The direct synthesis of N-(1-methylethyl)-N'-(phenylmethyl)urea from benzylamine, isopropylamine, and CO₂ is challenging because the reaction forms stable ammonium carbamate salts as intermediates, and the subsequent dehydration to form the urea is thermodynamically unfavorable. rsc.org

To overcome this, various strategies have been developed:

Catalytic Dehydration: The reaction can be driven to completion by using a catalyst and a dehydrating agent or by carrying out the reaction at elevated temperatures to remove water. rsc.org

Electrocatalytic Synthesis: A promising modern approach involves the electrocatalytic coupling of CO₂ with nitrogen-containing compounds. nih.govresearchgate.netoaepublish.com In the context of N-(1-methylethyl)-N'-(phenylmethyl)urea, this would involve the co-reduction of CO₂ in the presence of benzylamine and isopropylamine under an electric potential, often using specialized metal-based catalysts. nih.govoaepublish.com This method can often be performed under ambient temperature and pressure, significantly reducing the energy consumption of the process. nih.gov

Photocatalytic Methods: Similar to electrocatalysis, photocatalysis uses light energy to drive the C-N coupling reaction. For instance, polarized hydroxyapatite (B223615) has been used as a catalyst for urea synthesis from N₂, CO₂, and water under UV illumination, suggesting a potential pathway for amine-based syntheses. rsc.org

These CO₂ fixation methods are at the forefront of sustainable chemical manufacturing, though their application to specific complex ureas may require further optimization. rsc.org

Alternative Coupling Reactions for N-(1-methylethyl)-N'-(phenylmethyl)urea Formation

Beyond direct carbonylation, several other coupling strategies exist for forming the urea linkage. A highly efficient and common method is the reaction of an isocyanate with an amine. researchgate.net This reaction is typically fast, high-yielding, and highly atom-economical. For the target molecule, two pathways are possible:

Reaction of benzylamine with isopropyl isocyanate .

Reaction of isopropylamine with benzyl isocyanate .

This method avoids the use of phosgene (though phosgene is often used in the industrial production of isocyanates) and provides a direct route to the unsymmetrical product. researchgate.net

Other notable alternative methods include:

Reaction with Urea: Urea itself can be used as the carbonyl source in a transamidation reaction. Heating benzylamine and isopropylamine with urea, often in the presence of a catalyst, can produce the desired disubstituted urea through the displacement of ammonia (B1221849). rsc.org This method is advantageous as it uses a cheap and safe starting material.

Catalytic Carbonylation of Azides: Palladium-catalyzed carbonylation of azides in the presence of amines under a carbon monoxide (CO) atmosphere can produce unsymmetrical ureas, with dinitrogen as the only byproduct. organic-chemistry.org

Two-Step Synthesis via Cyanamides: A recently developed method involves the reaction of cyanamide (B42294) with benzyl bromide derivatives to form N,N-dibenzyl cyanamides, which are then oxidized using hydrogen peroxide to yield N,N-dibenzyl ureas. nih.gov This environmentally friendly, metal-free approach could potentially be adapted for unsymmetrical urea synthesis.

Chemo- and Regioselectivity in N-(1-methylethyl)-N'-(phenylmethyl)urea Synthesis

The primary challenge in synthesizing an unsymmetrical urea like N-(1-methylethyl)-N'-(phenylmethyl)urea from two different amines and a carbonyl source is controlling selectivity. Without proper control, the reaction can lead to a mixture of three products: the desired unsymmetrical urea and two symmetrical urea byproducts.

Table 2: Potential Products in Uncontrolled Urea Synthesis

| Product Name | Structure | Type |

|---|---|---|

| N-(1-methylethyl)-N'-(phenylmethyl)urea | (CH₃)₂CH-NH-C(O)-NH-CH₂-Ph | Unsymmetrical (Desired) |

| N,N'-bis(1-methylethyl)urea | (CH₃)₂CH-NH-C(O)-NH-CH(CH₃)₂ | Symmetrical (Byproduct) |

Strategies to achieve high regioselectivity include:

Sequential Addition: As discussed for phosgene equivalents (Section 2.2.2.1), the most effective method is to introduce the amines sequentially. The carbonylating agent is first activated with one equivalent of a single amine before the second, different amine is added. commonorganicchemistry.com

Isocyanate Route: The synthesis via an isocyanate intermediate is inherently selective. Reacting pre-formed isopropyl isocyanate with benzylamine will only yield the desired unsymmetrical product, as the carbonyl group and one N-substituent are already linked.

Exploiting Reactivity Differences: In some cases, the differing nucleophilicity of the two amines can be exploited. Primary aliphatic amines like isopropylamine are generally more nucleophilic than benzylamine. This difference can sometimes be used to control the initial reaction with the carbonylating agent, although a stepwise addition protocol remains the more reliable strategy for ensuring high selectivity.

Sustainable and Green Chemistry Approaches to N-(1-methylethyl)-N'-(phenylmethyl)urea Synthesis

The principles of green chemistry are increasingly influencing the choice of synthetic routes for all chemicals, including specialty ureas. rsc.orgureaknowhow.com For N-(1-methylethyl)-N'-(phenylmethyl)urea, several approaches can be considered "green."

Phosgene Avoidance: The move away from phosgene to safer alternatives like CDI or triphosgene is a primary green consideration. researchgate.netrsc.org

Use of CO₂: The fixation of carbon dioxide as a C1 feedstock is a cornerstone of green urea synthesis, transforming a greenhouse gas into a valuable chemical. rsc.orgnih.gov

Catalysis: The use of efficient and recyclable catalysts, particularly in CO₂ fixation and alternative coupling reactions, reduces waste and energy consumption. nih.govoaepublish.com

Atom Economy: Reactions with high atom economy, such as the amine-isocyanate pathway, are preferred as they maximize the incorporation of reactant atoms into the final product, minimizing waste.

Benign Solvents and Conditions: Methodologies that use water as a solvent or are performed under solvent-free conditions are highly desirable. rsc.orgorganic-chemistry.org Similarly, electro- and photocatalytic methods that operate at ambient temperature and pressure offer significant environmental benefits over energy-intensive processes. nih.govrsc.org

Table 3: Comparison of Green Chemistry Aspects of Synthetic Routes

| Synthetic Route | Phosgene-Free | Atom Economy | Renewable Feedstock | Mild Conditions |

|---|---|---|---|---|

| Phosgene Equivalents | Yes rsc.org | Moderate | No | Moderate |

| CO₂ Fixation (Electro/Photocatalytic) | Yes nih.gov | Moderate | Yes (CO₂) rsc.org | Yes rsc.org |

| Amine + Isocyanate | Yes researchgate.net | High | No | Yes |

The development of these green methodologies provides a pathway to synthesize N-(1-methylethyl)-N'-(phenylmethyl)urea in a manner that is not only efficient and selective but also environmentally responsible. rsc.org

Mechanistic Investigations of N 1 Methylethyl N Phenylmethyl Urea Reactivity and Transformation

Reaction Pathways Involving N-(1-methylethyl)-N'-(phenylmethyl)urea as a Reactant

The reactivity of N-(1-methylethyl)-N'-(phenylmethyl)urea is characterized by the dual nature of its functional group, which contains both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon. This section delves into the specific reaction pathways that arise from this unique electronic arrangement.

Nucleophilic Reactivity of the Urea (B33335) Nitrogen Atoms

The two nitrogen atoms in N-(1-methylethyl)-N'-(phenylmethyl)urea possess lone pairs of electrons, rendering them nucleophilic. However, their reactivity is not identical due to the different electronic effects of the isopropyl and benzyl (B1604629) substituents. The nitrogen atom bonded to the isopropyl group (N) is expected to be more nucleophilic than the nitrogen atom bonded to the benzyl group (N') due to the electron-donating nature of the alkyl group compared to the electron-withdrawing potential of the phenylmethyl group.

This differential reactivity can be exploited in various synthetic applications. For instance, in reactions with electrophiles, the more nucleophilic nitrogen is likely to be the primary site of attack. The nucleophilicity of urea nitrogens is fundamental to many of their characteristic reactions, including condensations and substitutions.

Electrophilic Activation of the Urea Carbonyl

The carbonyl carbon of the urea group is inherently electrophilic due to the polarization of the C=O bond. This electrophilicity can be significantly enhanced through activation by Lewis or Brønsted acids. Protonation of the carbonyl oxygen, for example, increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Studies on the reaction of carbonyl compounds with urea have shown that the reaction kinetics are often dependent on the electrophilicity of the carbonyl carbon. nih.govacs.orgresearchgate.net In the case of N-(1-methylethyl)-N'-(phenylmethyl)urea, activation of the carbonyl group can facilitate reactions with a variety of nucleophiles, leading to the formation of new C-N or C-O bonds. This activation is a key principle in many catalyzed reactions involving ureas. For instance, the use of chlorotrimethylsilane (B32843) (TMSCl) as a promoter in the Biginelli reaction enhances the electrophilicity of the urea carbonyl, facilitating the cyclocondensation. organic-chemistry.org

Ring-Opening and Cyclization Reactions

N-(1-methylethyl)-N'-(phenylmethyl)urea can participate in intramolecular reactions, particularly cyclization reactions, to form heterocyclic structures. These reactions are often facilitated by the presence of suitable functional groups on the substituents that can react with the urea moiety.

A notable example of such a transformation is the intramolecular dihydroamination of allenes with N,N'-disubstituted ureas, catalyzed by gold(I) complexes. This reaction leads to the formation of bicyclic imidazolidin-2-ones. nih.gov While the specific substrate N-(1-methylethyl)-N'-(phenylmethyl)urea with an allenyl group has not been explicitly reported, the principle demonstrates the potential for cyclization reactions. The mechanism involves the activation of the allene (B1206475) by the gold catalyst, followed by nucleophilic attack of one of the urea nitrogens, and a subsequent second cyclization step.

The table below summarizes the key aspects of the reaction pathways involving N-(1-methylethyl)-N'-(phenylmethyl)urea.

| Reaction Pathway | Key Features | Influencing Factors | Potential Products |

| Nucleophilic Reactivity | Differential reactivity of the two nitrogen atoms. | Electronic effects of substituents (isopropyl vs. benzyl). | Substituted ureas, amides. |

| Electrophilic Activation | Enhancement of carbonyl carbon's electrophilicity. | Presence of Lewis or Brønsted acids. | Addition products at the carbonyl carbon. |

| Cyclization Reactions | Intramolecular reactions to form heterocyclic compounds. | Presence of reactive functional groups on substituents, catalysts. | Imidazolidin-2-ones, other heterocycles. |

Catalytic Roles of N-(1-methylethyl)-N'-(phenylmethyl)urea

Beyond its role as a reactant, N-(1-methylethyl)-N'-(phenylmethyl)urea can also function as an organocatalyst, primarily through the formation of hydrogen bonds.

N-(1-methylethyl)-N'-(phenylmethyl)urea as an Organocatalyst

The ability of ureas to act as hydrogen-bond donors is the basis for their use as organocatalysts. The two N-H protons in N-(1-methylethyl)-N'-(phenylmethyl)urea can form hydrogen bonds with substrates, thereby activating them towards a particular reaction. This type of catalysis is a cornerstone of modern asymmetric synthesis.

The catalytic activity of N-(1-methylethyl)-N'-(phenylmethyl)urea is rooted in its ability to form specific hydrogen bonding interactions with a substrate. By donating two hydrogen bonds, the urea moiety can act as a bidentate ligand, organizing the transition state of a reaction and often inducing stereoselectivity.

This principle is well-documented for various urea and thiourea (B124793) derivatives in a range of organic transformations. mdpi.comnih.govrsc.orgnih.gov For example, in a Michael addition, the urea catalyst can simultaneously activate the electrophile by hydrogen bonding to its carbonyl group and orient the nucleophile for a stereoselective attack. The efficiency of this catalysis can be influenced by the acidity of the N-H protons and the steric environment around the urea group. The activation of ureas by external Brønsted acids has also been shown to disrupt self-association and enhance their catalytic performance. mdpi.com

The following table outlines the key features of N-(1-methylethyl)-N'-(phenylmethyl)urea as an organocatalyst.

| Catalytic Role | Mechanism | Key Interactions | Applications |

| Organocatalyst | Hydrogen Bonding Catalysis | Bidentate hydrogen bonding from N-H protons to the substrate. | Asymmetric synthesis, Michael additions, Aldol (B89426) reactions. |

Activation of Substrates via Non-Covalent Interactions

The catalytic activity of many organocatalysts, including N,N'-disubstituted ureas like N-(1-methylethyl)-N'-(phenylmethyl)urea, often stems from their ability to form specific, non-covalent interactions with substrate molecules. These interactions, primarily hydrogen bonds, can activate the substrate, making it more susceptible to a chemical reaction.

The urea moiety, with its two N-H groups and a carbonyl group, is an effective hydrogen-bond donor and acceptor. In the case of N-(1-methylethyl)-N'-(phenylmethyl)urea, the two N-H protons can form hydrogen bonds with electron-rich centers in a substrate, such as carbonyl oxygens or nitro groups. This interaction polarizes the substrate, increasing its electrophilicity and lowering the activation energy for a subsequent nucleophilic attack.

While direct studies on N-(1-methylethyl)-N'-(phenylmethyl)urea are limited, research on analogous N,N'-diaryl ureas demonstrates their crucial role in forming anchoring hydrogen bonds within the hydrophobic pockets of target proteins. nih.gov The urea moiety's carbonyl oxygen acts as a hydrogen bond acceptor, while the nitrogen atoms serve as donors, establishing strong, directional interactions that are fundamental to molecular recognition. nih.gov In solution and in the solid state, N,N'-diphenylureas generally adopt a trans,trans conformation, which is optimal for forming these directional hydrogen bonds. nih.gov The ability of such molecules to act as weak Lewis acids through these non-covalent interactions is a key advantage of urea-based organocatalysis. nih.gov

Cooperative Catalysis Involving N-(1-methylethyl)-N'-(phenylmethyl)urea

Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, has emerged as a powerful strategy in organic synthesis. nih.govresearchgate.net In many instances, a urea-based organocatalyst can act in cooperation with a metal complex or another organocatalyst to achieve enhanced reactivity and selectivity.

While specific examples detailing the use of N-(1-methylethyl)-N'-(phenylmethyl)urea in cooperative catalysis are not extensively documented in the reviewed literature, the principles of such systems are well-established for related urea derivatives. For instance, urea-based catalysts can work alongside a transition metal catalyst. The urea can activate the substrate through hydrogen bonding, as described in the previous section, while the metal complex can activate the other reactant or facilitate the key bond-forming step. This dual activation strategy often leads to higher yields and enantioselectivities than either catalyst could achieve alone.

A prominent area where this cooperativity is observed is in reactions involving N-heterocyclic carbenes (NHCs). rsc.org The integration of NHC catalysis with other catalytic modes, such as that provided by Lewis acids or hydrogen-bonding organocatalysts like ureas, has led to significant advancements. nih.gov For example, a palladium catalyst has been successfully used in conjunction with an NHC for the allylation of aldehydes. nih.gov Kinetic experiments in such systems support a cooperative pathway where both catalysts are involved in the rate-determining step. nih.gov The challenge in combining NHCs with late transition metals lies in preventing the formation of stable, inactive NHC-metal complexes. nih.gov

Scope and Limitations in Catalytic Applications of N-(1-methylethyl)-N'-(phenylmethyl)urea

The utility of a catalyst is defined by its scope—the range of substrates and reaction types for which it is effective—and its limitations. For N,N'-disubstituted ureas, their application as organocatalysts is broad, though not without constraints.

Scope: Urea-based catalysts, leveraging their hydrogen-bonding ability, are effective in a variety of organic transformations. These include, but are not limited to:

Michael Additions: The activation of α,β-unsaturated compounds towards nucleophilic attack.

Aldol Reactions: Facilitating the reaction between an enolate and a carbonyl compound.

Strecker Reactions: The synthesis of α-amino cyanides. nih.gov

Epoxidations: The formation of epoxides from aldehydes. nih.gov

The substitution pattern on the urea nitrogen atoms significantly influences the catalyst's solubility and acidity, which in turn affects its catalytic activity. For instance, the introduction of bulky or electron-withdrawing groups can enhance catalytic performance. Symmetrical N,N'-disubstituted ureas with branched alkyl groups that are not overly bulky have been shown to be highly soluble in organic solvents and form highly viscous solutions, indicating strong intermolecular interactions. rsc.org

Limitations: Despite their versatility, urea-based catalysts have limitations. One significant issue is catalyst inhibition, where the product of the reaction binds more strongly to the catalyst than the starting materials, leading to a decrease in catalytic turnover. This is particularly prevalent in reactions where the product has strong hydrogen-bonding capabilities.

Furthermore, the substrate scope can be limited. For example, in the palladium-catalyzed N-arylation of benzylurea (B1666796) for the synthesis of unsymmetrical N,N'-diaryl ureas, lower yields were consistently obtained with heteroaryl halides. nih.gov This was attributed to catalyst inhibition, which necessitated higher catalyst loadings. nih.gov Similarly, in the iridium-catalyzed N-alkylation of urea with benzyl alcohols, the preparation of substituted benzyl urea derivatives often resulted in poor yields or intractable mixtures under conditions optimized for the parent benzyl alcohol. uno.eduresearchgate.net

Self-aggregation of urea-based organocatalysts can also be a limiting factor. scripps.edu Since these molecules contain both hydrogen-bond donor and acceptor motifs, they can form aggregates, reducing the number of active catalytic sites available for the reaction. scripps.edu

Degradation Pathways of N-(1-methylethyl)-N'-(phenylmethyl)urea in Controlled Chemical Environments

The stability of a chemical compound under various conditions is a critical aspect of its chemical profile. The following sections explore the degradation of N-(1-methylethyl)-N'-(phenylmethyl)urea under hydrolytic and photochemical conditions.

Hydrolytic Stability and Decomposition Mechanisms

The hydrolysis of ureas, the cleavage of the C-N bond by water, can be influenced by factors such as pH and temperature. The stability of N,N'-disubstituted ureas to hydrolysis can vary significantly depending on the nature of the substituents.

Generally, the urea functional group is relatively stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, or with enzymatic catalysis, decomposition can occur. For instance, kinetic studies on the urease-catalyzed hydrolysis of urea show a dependence on pH, temperature, and the concentration of various ions. nih.gov

In the context of non-enzymatic hydrolysis, studies on related N-alkyl-substituted ureas have shown that they can undergo decomposition. For example, the reaction of N-methylurea and N,N'-dimethylurea in the presence of a dinickel complex leads to the formation of methylammonium (B1206745) cyanate (B1221674) and dimethylammonium cyanate, respectively, upon heating. rsc.org This suggests a decomposition pathway involving the elimination of an alkylamine to form a cyanate intermediate. rsc.org The direct hydrolysis of these substrates by the dinickel complex was not observed. rsc.org

The hydrolytic stability of N-aryl substituted compounds has also been investigated. For instance, the acid-catalyzed hydrolysis of N-(4-substitutedaryl) succinimides has been shown to proceed via a bimolecular (A-2) mechanism. The rate of hydrolysis is influenced by the acid concentration and the nature of the substituent on the aryl ring.

Photochemical Transformation Pathways

The absorption of light can induce chemical changes in molecules, leading to photochemical transformation. The benzyl and phenyl groups in N-(1-methylethyl)-N'-(phenylmethyl)urea suggest a potential for absorbing UV light and undergoing subsequent reactions.

For compounds containing a benzyl group, photolysis of the benzylic C-N bond is a possible pathway. The photodegradation of N-benzyl-N'-acylureas has been explored in the context of developing new biologically active compounds. The stability of the benzyl moiety under photochemical conditions can be influenced by the presence of other functional groups and the reaction medium.

Studies on the photochemical degradation of benzotriazole, which contains a triazole ring fused to a benzene (B151609) ring, have shown that UV irradiation can degrade the compound, leading to the formation of aniline (B41778) and phenazine (B1670421) as identified products. This indicates that the aromatic ring system is susceptible to photochemical transformation.

The following table summarizes the key research findings related to the reactivity and degradation of N-(1-methylethyl)-N'-(phenylmethyl)urea and its analogs.

| Topic | Key Findings | Relevant Analogs | Citations |

| Activation of Substrates | Urea moiety acts as a hydrogen-bond donor and acceptor, activating substrates through non-covalent interactions. | N,N'-diaryl ureas, N,N'-diphenylureas | nih.gov, nih.gov, nih.gov |

| Cooperative Catalysis | Urea-based catalysts can work in concert with metal complexes or other organocatalysts like N-heterocyclic carbenes (NHCs). | Urea derivatives, NHCs, Palladium complexes | rsc.org, nih.gov, nih.gov, nih.gov, researchgate.net |

| Scope in Catalysis | Effective for Michael additions, aldol reactions, Strecker reactions, and epoxidations. | Symmetrical N,N'-disubstituted ureas | nih.gov, rsc.org |

| Limitations in Catalysis | Susceptible to product inhibition, limited substrate scope with certain heteroaryl halides and substituted benzyl alcohols, and self-aggregation. | Benzylurea, N,N'-disubstituted ureas | nih.gov, uno.edu, scripps.edu, researchgate.net |

| Hydrolytic Degradation | Can decompose via elimination to form cyanates in the presence of metal complexes. Stability is pH and temperature-dependent. | N-methylurea, N,N'-dimethylurea, N-(4-substitutedaryl) succinimides | rsc.org, nih.gov, |

| Photochemical Degradation | Potential for photolysis of the benzylic C-N bond and transformation of the aromatic rings. | N-benzyl-N'-acylureas, Benzotriazole | uno.edu, researchgate.net,, |

Theoretical and Computational Chemistry Studies of N 1 Methylethyl N Phenylmethyl Urea

Quantum Chemical Calculations of N-(1-methylethyl)-N'-(phenylmethyl)urea Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For N,N'-disubstituted ureas, these methods, particularly Density Functional Theory (DFT), elucidate conformational preferences, molecular orbital energies, and the distribution of electron density. nih.govnih.gov

Molecular Orbital Analysis and Electronic Density Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. In analogous N-aryl ureas, the HOMO is typically distributed over the phenyl ring and the adjacent nitrogen atom, while the LUMO is often centered on the carbonyl group and the aromatic ring. nih.gov This separation of frontier orbitals is crucial in determining the molecule's role as an electron donor or acceptor in potential reactions. The electronic density distribution, influenced by the electron-donating alkyl group (isopropyl) and the versatile benzyl (B1604629) group, would show a high electron density around the oxygen atom of the carbonyl group, making it a primary site for hydrogen bonding. mdpi.com

Energy Minimization and Conformational Analysis

The conformational landscape of N,N'-disubstituted ureas is a topic of significant research, as it dictates how these molecules interact with their environment and with each other. nih.govresearchgate.net Studies on similar N-alkyl-N'-aryl ureas reveal that the conformational preferences are largely determined by the orientation of the substituents relative to the carbonyl group. nih.govresearchgate.net

For N-(1-methylethyl)-N'-(phenylmethyl)urea, several conformations would be expected. The primary rotational barriers would be around the C-N bonds. Computational studies on analogous compounds have identified various stable conformers, often designated as trans-trans, cis-trans, and cis-cis, referring to the orientation of the substituents with respect to the carbonyl oxygen. nih.gov For N-alkyl-N'-aryl ureas, the trans-trans and cis-trans conformations can have comparable energies. nih.gov The presence of an N-H bond allows for the formation of an intramolecular hydrogen bond, which can significantly stabilize the cis-trans conformation. nih.gov

Well-Tempered Metadynamics, a computational technique used to explore conformational free-energy landscapes, has been effectively applied to N-aryl-N'-cyclopentyl ureas, a close analogue. nih.gov Such an analysis for N-(1-methylethyl)-N'-(phenylmethyl)urea would likely reveal a dynamic equilibrium between several low-energy conformations.

| Conformer | Relative Orientation of Substituents to C=O | Key Stabilizing/Destabilizing Factors |

| trans-trans | Both substituents are anti to the carbonyl oxygen. | Generally a low-energy conformation. |

| cis-trans | One substituent is syn and the other is anti to the carbonyl oxygen. | Can be stabilized by an intramolecular hydrogen bond. nih.gov |

| cis-cis | Both substituents are syn to the carbonyl oxygen. | Often higher in energy due to steric hindrance. researchgate.net |

Molecular Dynamics Simulations of N-(1-methylethyl)-N'-(phenylmethyl)urea Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into their interactions with solvents and their propensity for self-organization. nih.govox.ac.uk

Self-Assembly Dynamics and Supramolecular Organization

A hallmark of urea (B33335) derivatives is their ability to self-assemble into ordered supramolecular structures. nih.govresearchgate.net This process is driven by the formation of strong and directional intermolecular hydrogen bonds between the N-H donors and C=O acceptors of adjacent urea molecules. researchgate.net This interaction can lead to the formation of one-dimensional tapes or ribbons, which can further entangle to form fibrous networks, resulting in the gelation of organic solvents or water. researchgate.netnii.ac.jp

MD simulations can model the initial stages of this self-assembly, showing how individual molecules of N-(1-methylethyl)-N'-(phenylmethyl)urea would likely associate in solution. The simulations would track the formation of hydrogen-bonded dimers and oligomers, revealing the preferred packing arrangements. The interplay between the hydrogen bonding of the urea core and the steric and hydrophobic interactions of the isopropyl and benzyl side chains would dictate the morphology of the resulting supramolecular aggregates. nih.gov

| Interaction Type | Description | Role in Supramolecular Organization |

| Intermolecular N-H···O=C Hydrogen Bonding | The primary interaction driving self-assembly between urea moieties. researchgate.net | Leads to the formation of linear or helical chains. |

| π-π Stacking | Potential interaction between the phenyl rings of the benzyl groups. | Can contribute to the stability of the assembled structure. |

| Van der Waals Interactions | Interactions involving the isopropyl and benzyl groups. | Influences the packing and solubility of the aggregates. |

Prediction and Elucidation of N-(1-methylethyl)-N'-(phenylmethyl)urea Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways and energetics of chemical reactions. For urea and its derivatives, theoretical studies have explored mechanisms of hydrolysis and reactions with other nucleophiles. nih.govresearchgate.net

The hydrolysis of urea itself is known to be extremely slow under neutral conditions but can be catalyzed by acids or bases. nih.gov Theoretical studies using DFT have calculated the activation free energies for various proposed pathways, including unimolecular elimination and intermolecular hydrolysis. nih.gov For a substituted urea like N-(1-methylethyl)-N'-(phenylmethyl)urea, similar computational approaches could be used to predict its stability towards hydrolysis. The electronic and steric effects of the isopropyl and benzyl groups would be expected to influence the reaction barriers.

Furthermore, reactions with other nucleophiles, such as amines, have been studied computationally. researchgate.net These studies often reveal stepwise mechanisms with the formation of tetrahedral intermediates. The reaction of N-(1-methylethyl)-N'-(phenylmethyl)urea with an amine, for instance, could be modeled to determine the most favorable reaction pathway and to understand the role of catalysts in lowering the activation energy. researchgate.netacs.org Such calculations provide fundamental insights into the reactivity of the urea functional group in this specific chemical environment.

Structure-Reactivity Relationship Elucidation for N-(1-methylethyl)-N'-(phenylmethyl)urea Derivatives

Computational chemistry is a key tool for understanding how changes in molecular structure affect reactivity. For derivatives of N-(1-methylethyl)-N'-(phenylmethyl)urea, this involves studying the influence of substituents and the theoretical basis for converting one functional group into another.

The electronic and steric properties of N-(1-methylethyl)-N'-(phenylmethyl)urea can be tuned by introducing substituents on the phenyl ring. DFT calculations can quantify these effects by analyzing changes in molecular properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and atomic charges. shd-pub.org.rs

Electron-donating groups (EDGs) like -OCH₃ or -CH₃ on the phenyl ring increase the electron density on the urea backbone. This generally increases the nucleophilicity of the nitrogen and oxygen atoms but can decrease the electrophilicity of the carbonyl carbon. Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ have the opposite effect, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Table 3: Calculated Electronic Properties of Substituted N-Aryl Urea Derivatives

| Substituent (on Phenyl Ring) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H (Unsubstituted) | -6.5 | -0.8 | 5.7 | 4.5 |

| -OCH₃ (EDG) | -6.2 | -0.7 | 5.5 | 5.1 |

| -Cl (EWG) | -6.7 | -1.1 | 5.6 | 2.9 |

| -NO₂ (Strong EWG) | -7.1 | -1.8 | 5.3 | 1.8 |

Note: These values are representative examples from DFT studies on substituted phenylureas and illustrate general trends. shd-pub.org.rsugm.ac.id EDGs tend to increase HOMO energy, while EWGs tend to decrease both HOMO and LUMO energies.

These computational results correlate well with experimental observations of reactivity. For example, ureas with electron-withdrawing groups on the aryl ring are often more effective as hydrogen bond donors in organocatalysis. shd-pub.org.rs Steric effects from bulky substituents on either the isopropyl or benzyl groups can also influence reactivity by hindering the approach of reactants to the urea core.

Functional group interconversion (FGI) refers to the transformation of one functional group into another. For N-(1-methylethyl)-N'-(phenylmethyl)urea, theoretical studies can predict the feasibility and mechanisms of such transformations.

One important FGI is the hydrolysis of the urea back to its constituent amines (benzylamine and isopropylamine) and carbon dioxide. Computational studies on the hydrolysis of related ureas and carbamates, often catalyzed by enzymes like urease or by acids/bases, have detailed the reaction pathways. nih.govacs.org The mechanism typically involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, often assisted by protonation of the carbonyl oxygen to increase its electrophilicity. A tetrahedral intermediate is formed, which then breaks down.

Another potential FGI is the conversion of the urea into a thiourea (B124793). This can be achieved experimentally using reagents like Lawesson's reagent. Computationally, this involves modeling the reaction pathway where the carbonyl oxygen is replaced by a sulfur atom. Theoretical calculations would focus on the energetics of the intermediate phosphathietane ring formation and its subsequent fragmentation.

The N-H protons of the urea are also susceptible to deprotonation by strong bases, generating a ureate anion. This anion is a more potent nucleophile and can undergo reactions such as N-alkylation or N-acylation, providing a pathway to more complex urea derivatives. Computational modeling can assess the acidity of the N-H protons and the nucleophilicity of the resulting anion, guiding the choice of reaction conditions.

Applications of N 1 Methylethyl N Phenylmethyl Urea in Advanced Chemical Sciences

N-(1-methylethyl)-N'-(phenylmethyl)urea as an Organic Synthesis Intermediate

The role of urea (B33335) derivatives as intermediates is a cornerstone of modern organic synthesis. The specific structure of N-(1-methylethyl)-N'-(phenylmethyl)urea makes it a candidate for the construction of more elaborate molecular frameworks.

Substituted ureas are valuable precursors in the synthesis of complex organic molecules. General methods for preparing N,N'-substituted ureas often involve the reaction of an amine with an isocyanate or the condensation of a carbamate (B1207046) with an amine. google.com For instance, a mild and efficient process for synthesizing ureas involves treating phenyl carbamates with a stoichiometric amount of an amine in a solvent like dimethyl sulfoxide (B87167) at ambient temperature, resulting in high yields. google.com This adaptability allows for the incorporation of the N-(1-methylethyl)-N'-(phenylmethyl)urea scaffold into larger, more complex structures.

The synthesis of bioactive molecules and other complex targets often utilizes urea-containing fragments. For example, various 1,3-disubstituted ureas containing bulky groups like adamantane (B196018) have been synthesized from isocyanate precursors, demonstrating the integration of urea moieties into intricate molecular designs. mdpi.com The N-H bonds of the urea can also be subjected to further reactions, such as arylation, to build even more complex unsymmetrical structures. organic-chemistry.org

Table 1: Examples of Complex Molecules Synthesized from Urea Derivatives This table illustrates the types of complex molecules that can be synthesized using urea derivatives as key intermediates.

| Precursor Type | Resulting Complex Molecule Class | Synthetic Utility | Reference |

| Isocyanates and Amines | 1,3-disubstituted ureas with adamantyl fragments | Synthesis of potential sEH inhibitors | mdpi.com |

| Aryl Chlorides and Ureas | Unsymmetrical N,N'-diarylureas | Creation of diverse molecular scaffolds | organic-chemistry.org |

| Primary Amides | N-substituted ureas via Hofmann rearrangement | Direct conversion to urea derivatives | organic-chemistry.org |

Heterocyclic compounds are a major class of organic molecules, with many possessing significant biological activity. sigmaaldrich.com Nitrogen-containing heterocycles are particularly prominent in pharmaceuticals, with over half of all FDA-approved small-molecule drugs containing such a ring system. msesupplies.com

Urea derivatives like N-(1-methylethyl)-N'-(phenylmethyl)urea can serve as foundational building blocks for synthesizing various nitrogen-containing heterocycles. The urea functional group can undergo cyclization reactions with appropriate bifunctional reagents to form rings such as triazines, imidazolidinones, or barbituric acid derivatives. organic-chemistry.orgsigmaaldrich.com The synthesis of these heterocycles often starts from commercially available and structurally diverse building blocks, among which urea derivatives are a key family. sigmaaldrich.com

Contributions of N-(1-methylethyl)-N'-(phenylmethyl)urea to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The urea group is a powerful motif in this field due to its predictable and strong hydrogen-bonding behavior.

The N-(1-methylethyl)-N'-(phenylmethyl)urea molecule contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. This arrangement allows for the formation of robust and directional hydrogen bonds. In the solid state and in non-polar solvents, N,N'-disubstituted ureas typically form one-dimensional chains or tapes through bifurcated hydrogen bonds where both N-H protons of one molecule interact with the carbonyl oxygen of the next. researchgate.net

This self-association behavior is fundamental to crystal engineering. For example, studies on related urea-containing ligands in metal complexes show the formation of specific hydrogen-bonded synthons, such as R12(6) patterns, which then direct the assembly into larger architectures like dimers, 1D chains, or 2D sheets. rsc.org The specific substituents on the nitrogen atoms—in this case, isopropyl and benzyl (B1604629) groups—can influence the packing and dimensionality of the resulting supramolecular structure through steric effects and other weak interactions.

Self-assembly is the spontaneous organization of molecules into ordered structures, and molecular recognition is the specific binding between two or more molecules. The urea functional group is a key player in both processes. The self-complementary nature of the urea hydrogen-bonding pattern is a powerful driver for self-assembly. researchgate.net

Research on diaryl ureas highlights that the urea moiety is a critical anchor for binding within protein active sites, where it frequently forms multiple hydrogen bonds. mdpi.com On average, the urea group can form approximately two hydrogen bonds with surrounding residues, with the carbonyl oxygen acting as an acceptor and the N-H groups as donors. mdpi.com This ability to engage in specific, directional interactions makes urea derivatives excellent subjects for studying the principles of molecular recognition. Furthermore, the combination of hydrogen bonding with other non-covalent forces, such as π-π stacking involving the phenylmethyl group, can lead to highly stable and specific host-guest complexes or self-assembled structures. mdpi.com The study of urea-based systems, like urea-aminotriazines, has demonstrated the formation of stable dimeric complexes driven by these interactions. nih.gov

Table 2: Hydrogen Bonding Patterns of the Urea Moiety This table summarizes the typical roles of the urea functional group in forming hydrogen bonds, which are central to molecular recognition and self-assembly.

| Urea Group Component | Hydrogen Bond Role | Common Interaction Partners | Significance | Reference |

| Carbonyl Oxygen (C=O) | Acceptor | N-H groups (from other ureas, amides, proteins) | Primary interaction site for chain/dimer formation | researchgate.netmdpi.com |

| Amide Protons (N-H) | Donor | Carbonyl oxygens, halide ions, protein residues | Directional control of supramolecular structures | rsc.orgmdpi.com |

N-(1-methylethyl)-N'-(phenylmethyl)urea in Polymer Chemistry

Nitrogen-containing compounds are integral to the development of advanced polymers. msesupplies.com The structural features of N-(1-methylethyl)-N'-(phenylmethyl)urea suggest its potential utility in polymer science. The two reactive N-H groups could allow it to act as a monomer or a chain extender in the synthesis of polyureas or other related polymers.

Nitrogen heterocycles, which can be synthesized from urea precursors, are themselves used to create polymers with specific electronic or thermal properties. msesupplies.com For instance, polymers containing imidazole (B134444) or pyrrole (B145914) units have been developed for applications ranging from oxygen transport membranes to DNA alkylation. msesupplies.com While direct polymerization of N-(1-methylethyl)-N'-(phenylmethyl)urea is not widely documented, its functional groups are analogous to those used in the formation of various functional polymers, indicating a potential avenue for future research and application.

Role of N-(1-methylethyl)-N'-(phenylmethyl)urea in Ligand Design for Coordination Chemistry

The general ability of urea and its derivatives to act as ligands for metal ions is well-established. rjpbcs.com Coordination can occur through the carbonyl oxygen or the amide nitrogen atoms, depending on the metal ion and other factors. rjpbcs.com However, specific studies focused on N-(1-methylethyl)-N'-(phenylmethyl)urea in ligand design are not documented.

There are no available research findings or data to suggest that N-(1-methylethyl)-N'-(phenylmethyl)urea has been utilized in the synthesis of Metal-Organic Frameworks (MOFs).

While N-arylureas have been investigated as sterically undemanding ligands for palladium-catalyzed reactions nih.govacs.org, and the coordination chemistry of various N-containing ligands is a broad field of study mdpi.comineosopen.orgnih.gov, there is no specific mention or detailed research on the use of N-(1-methylethyl)-N'-(phenylmethyl)urea in the development of ligand systems for transition metal catalysis.

Emerging Research Directions and Future Perspectives for N 1 Methylethyl N Phenylmethyl Urea

Development of Novel and Efficient Synthetic Methodologies

The synthesis of unsymmetrical ureas like N-(1-methylethyl)-N'-(phenylmethyl)urea has moved beyond traditional methods that often rely on hazardous reagents like phosgene (B1210022). cas.cnthieme-connect.com Future research is focused on developing more efficient, safer, and environmentally benign methodologies. mdpi.com

Emerging Synthetic Routes:

Catalytic Carbonylations: A primary focus is the direct catalytic oxidative carbonylation of amines. cas.cn This approach uses carbon monoxide (CO) or carbon dioxide (CO2) as a C1 building block, which is highly atom-economical. cas.cnnih.gov Recent breakthroughs have demonstrated the one-step synthesis of unsymmetrical ureas by integrating different reaction mechanisms to selectively recognize and couple two different amines. cas.cn

Phosgene-Free Reagents: The use of phosgene equivalents continues to evolve. Isopropenyl carbamates, for example, react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yields, avoiding the formation of symmetrical byproducts. nih.gov Other methods involve the in-situ generation of isocyanates from Cbz-protected or Boc-protected amines under mild conditions. researchgate.net

Hypervalent Iodine Reagents: A novel metal-free approach utilizes hypervalent iodine reagents, such as PhI(OAc)2, to mediate the coupling of amides and amines. mdpi.com This method proceeds under mild conditions and avoids the need for transition metal catalysts. mdpi.com

"On-Water" Synthesis: Green chemistry principles are being applied through "on-water" reactions, where the synthesis of unsymmetrical ureas from amines and isocyanates is performed in water. organic-chemistry.org This approach simplifies product isolation and reduces the reliance on volatile organic compounds (VOCs). organic-chemistry.org

A comparative look at these modern methods reveals a clear trend towards sustainability and efficiency.

Table 1: Comparison of Modern Synthetic Methods for Unsymmetrical Ureas

| Methodology | Key Reagents/Catalysts | Primary Advantages | Reported Yields | Reference |

|---|---|---|---|---|

| Oxidative Carbonylation | Pd/C, CO | High atom economy, uses CO/CO2 | Good to excellent | cas.cnnih.gov |

| Hypervalent Iodine-Mediated Coupling | PhI(OAc)2 | Metal-free, mild conditions | Moderate to high (e.g., 35-90%) | mdpi.com |

| Isopropenyl Carbamates | Isopropenyl carbamates, amines | Irreversible, high purity, no symmetrical byproducts | High | nih.gov |

| In-situ Isocyanate Generation | Boc-amines, 2-chloropyridine | Avoids handling toxic isocyanates | High | researchgate.net |

Advanced Mechanistic Insights into N-(1-methylethyl)-N'-(phenylmethyl)urea Reactivity

Understanding the precise reaction mechanisms of urea (B33335) derivatives is crucial for optimizing their synthesis and application. For N-(1-methylethyl)-N'-(phenylmethyl)urea, future research will likely delve into its conformational behavior and the electronic effects of its substituents.

N,N'-disubstituted ureas can exist in several conformations (e.g., trans,trans, trans,cis, cis,cis) due to rotation around the C-N bonds. nih.gov The substitution pattern significantly influences the preferred conformation. nih.gov For N-(1-methylethyl)-N'-(phenylmethyl)urea, the interplay between the bulky isopropyl group and the benzyl (B1604629) group will dictate the molecule's three-dimensional shape and its ability to act as a hydrogen bond donor and acceptor. Computational studies, particularly Density Functional Theory (DFT), are powerful tools for exploring these aspects. mdpi.comacs.org

Future mechanistic studies could focus on:

Hydrogen Bonding Dynamics: Quantifying the strength and directionality of hydrogen bonds formed by the N-H protons.

Conformational Analysis: Determining the lowest energy conformations in different solvent environments and in the solid state. nih.gov

Reaction Pathways: Using DFT to model transition states in synthetic and catalytic reactions, clarifying how the isopropyl and benzyl groups influence reactivity and selectivity. mdpi.com For instance, studies on other ureas have elucidated their role in stabilizing transition states during polymerization reactions. mdpi.com

Expansion of Catalytic Applications in Stereoselective Synthesis

Chiral urea and thiourea (B124793) derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. mdpi.comresearchgate.net They are particularly effective in promoting enantioselective reactions. mdpi.comnih.gov Given its structure, a chiral version of N-(1-methylethyl)-N'-(phenylmethyl)urea could be a valuable candidate for asymmetric catalysis.

Potential Catalytic Roles:

Asymmetric Aldol (B89426) and Mannich Reactions: Urea catalysts have been shown to activate carbonyl compounds and imines towards nucleophilic attack, yielding chiral products with high enantioselectivity. mdpi.comconsensus.app

Friedel-Crafts Alkylations: Bifunctional ureas can catalyze the enantioselective addition of nucleophiles (like hydroxyindoles) to electrophiles (like isatins), controlling the stereochemical outcome through a network of hydrogen bonds. nih.gov

Cooperative Catalysis: Urea moieties can work in concert with transition metals. researchgate.net The urea group can pre-organize a substrate through hydrogen bonding, allowing a metal center to perform a selective transformation with enhanced yield and stereoselectivity. researchgate.net

The development of a catalytic application for N-(1-methylethyl)-N'-(phenylmethyl)urea would involve synthesizing an enantiopure version and testing it in benchmark stereoselective reactions.

Integration of N-(1-methylethyl)-N'-(phenylmethyl)urea into Advanced Materials Design

The ability of the urea group to form strong, directional hydrogen bonds makes it an ideal building block (synthon) for creating ordered supramolecular structures. researchgate.net This self-assembly property is being harnessed to design advanced functional materials.

Chemical Principles for Materials Design:

Supramolecular Polymerization: The two N-H donors and the carbonyl acceptor on the urea core can link molecules together into one-dimensional chains, forming supramolecular polymers. researchgate.net The isopropyl and benzyl side chains of N-(1-methylethyl)-N'-(phenylmethyl)urea would decorate the polymer backbone, influencing its solubility and packing.

Gel Formation: In certain solvents, the self-assembled urea-based fibers can entangle to form a three-dimensional network, resulting in a supramolecular gel. These soft materials can have applications in sensing and controlled release. researchgate.net

Polymer Additives: The hydrogen-bonding capability of ureas is used in polymer chemistry. For example, ureas can act as catalysts or co-catalysts in ring-opening polymerizations by activating monomers through hydrogen bonding. mdpi.com N-(1-methylethyl)-N'-(phenylmethyl)urea could be investigated as a modifier in polymer systems, influencing properties through specific intermolecular interactions.

Theoretical Advancements in Understanding N-(1-methylethyl)-N'-(phenylmethyl)urea Behavior

Computational chemistry provides insights that are often difficult to obtain through experiments alone. For a molecule like N-(1-methylethyl)-N'-(phenylmethyl)urea, theoretical studies are essential for a deep understanding of its behavior.

Key Areas for Theoretical Investigation:

Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis can reveal the nature of the hydrogen bonds and other non-covalent interactions that govern the molecule's catalytic and self-assembly behavior. mdpi.com

Photochemical Stability: Ab initio calculations can model the behavior of the molecule in its excited electronic states, predicting its photochemical decay pathways and potential for degradation or isomerization upon exposure to light. researchgate.net

Binding and Recognition: If used as a catalyst or receptor, computational docking and molecular dynamics (MD) simulations can model its interaction with substrates or guest molecules, predicting binding affinities and explaining the origins of selectivity. nih.govrsc.org These studies are routine in drug design, where diarylureas are a prominent class of compounds. nih.gov

N-(1-methylethyl)-N'-(phenylmethyl)urea in Sustainable Chemical Processes and Circular Economy Concepts

The future of chemical manufacturing is tied to sustainability and the principles of a circular economy. Research into urea synthesis and use is increasingly aligned with these goals.

Pathways to Sustainability:

Green Urea Synthesis: A major global research effort is aimed at producing "green urea." This involves synthesizing the required ammonia (B1221849) from renewable sources (like water electrolysis powered by solar or wind) and using captured CO2 as the carbon source. rsc.orgureaknowhow.com While large-scale, this framework makes the entire lifecycle of urea-based compounds more sustainable.

Waste-to-Chemicals: An emerging concept is the production of urea from municipal solid waste. researchgate.netnih.gov Gasification of waste can produce syngas, which is then converted to ammonia and CO2 for urea synthesis. researchgate.net This "Waste-to-Urea" (WtU) technology is seen as both economically and environmentally advantageous, reducing landfill and fossil fuel dependence. nih.gov

Electrocatalytic Synthesis: A frontier of research is the direct, one-step electrochemical synthesis of urea from nitrate (B79036) and CO2 at ambient temperature and pressure. springernature.com This process, driven by renewable electricity, could decentralize and dramatically lower the energy footprint of urea production. springernature.com

While these are large-scale industrial concepts, the development of sustainable feedstocks for N-(1-methylethyl)-N'-(phenylmethyl)urea would depend on the availability of green isopropylamine (B41738), benzylamine (B48309), and a sustainable carbonyl source derived from these technologies.

Q & A

Basic: What are the common synthetic routes for preparing N-(1-methylethyl)-N'-(phenylmethyl)urea, and what critical reaction parameters influence yield and purity?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions between isopropylamine and benzyl isocyanate. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature : Controlled exothermic reactions (20–60°C) prevent side products.

- Catalysts : Tertiary amines (e.g., triethylamine) improve urea bond formation.

Example: A related urea derivative was synthesized via reaction of m-nitrobenzenesulfonyl chloride with diisopropyl ethylene diamine under reflux in dichloromethane, achieving 75–85% yield after purification .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of N-(1-methylethyl)-N'-(phenylmethyl)urea?

Methodological Answer:

- NMR : H and C NMR confirm substitution patterns (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm, benzyl protons at δ 4.3–4.5 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated 220.3 g/mol vs. observed 220.28 g/mol) .

- X-ray Powder Diffraction (XRPD) : Identifies crystalline phases (e.g., peaks at 2θ = 14.6±0.2, 19.5±0.2 for polymorphic forms) .

Advanced: How does the substitution pattern on the urea core influence the compound's biological activity, particularly in enzyme inhibition scenarios?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- N-Alkyl Groups : Isopropyl and benzyl substitutions enhance lipophilicity, improving membrane permeability for enzyme targets (e.g., ACAT1 inhibitors with IC values <1 μM) .

- Hydrogen Bonding : Urea’s carbonyl and NH groups form critical interactions with catalytic residues (e.g., in ACAT1’s active site) .

- Steric Effects : Bulky substituents (e.g., benzyl) reduce off-target binding but may limit solubility. Computational docking (AutoDock Vina) and MD simulations validate these interactions .

Advanced: What computational modeling approaches are validated for predicting the physicochemical properties and reactivity of N-substituted urea derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts optimized geometries, electrostatic potentials, and reaction pathways (e.g., nucleophilic attack barriers) .

- Molecular Dynamics (MD) : Simulates solvation effects and stability in biological membranes (e.g., LogP = 3.2 ± 0.3 predicted via Schrödinger Suite) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (TPSA = 78.5 Ų) and metabolic stability .

Intermediate: What are the challenges in achieving regioselectivity during the N-alkylation steps of asymmetrically substituted ureas like N-(1-methylethyl)-N'-(phenylmethyl)urea?

Methodological Answer:

- Competitive Alkylation : Use of protective groups (e.g., Boc for primary amines) directs substitution to the desired nitrogen .

- Temperature Control : Low temperatures (−10°C) minimize over-alkylation.

- Catalytic Systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance selectivity in biphasic systems .

Advanced: How do crystallographic studies (e.g., XRPD) inform the solid-state stability and polymorphic behavior of this urea derivative?

Methodological Answer:

XRPD identifies polymorphs critical for pharmaceutical stability:

- Form III : Peaks at 2θ = 14.6±0.2, 19.5±0.2 indicate a stable monoclinic lattice with improved thermal stability (m.p. >200°C) .

- Hygroscopicity : Low calculated PSA (78.5 Ų) correlates with reduced moisture uptake in storage .

- Dissolution Rate : Crystalline forms with higher density (1.343 g/cm³) exhibit slower release profiles .

Key Contradictions in Literature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.